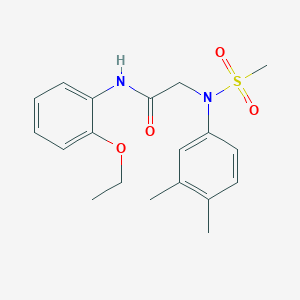
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with the molecular formula C19H24N2O4S and a molecular weight of 376.5 g/mol . This compound is part of a diverse library of chemical entities used in various scientific research applications.
准备方法
Formation of carbon-carbon bonds: This can be achieved through reactions such as the Grignard reaction, aldol reaction, and Michael addition.
Functional group transformations: These may involve oxidation, reduction, and substitution reactions to introduce or modify functional groups.
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand biological processes and interactions.
Medicine: It may have potential therapeutic applications, although specific uses are not detailed.
Industry: It can be used in the development of new materials and chemical processes .
作用机制
The mechanism of action of N2-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, general mechanisms for similar compounds include:
相似化合物的比较
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds based on its structure and properties. Similar compounds include those with comparable molecular weights and functional groups. The uniqueness of N2-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific molecular structure, which may confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
属性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5g/mol |
IUPAC 名称 |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-18-9-7-6-8-17(18)20-19(22)13-21(26(4,23)24)16-11-10-14(2)15(3)12-16/h6-12H,5,13H2,1-4H3,(H,20,22) |
InChI 键 |
VIOMWZWUKGPYIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















